Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-
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Overview
Description
Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- is a complex organic compound characterized by its unique chemical structure This compound belongs to the class of benzamides, which are derivatives of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydroxide ions (OH⁻), amines (RNH₂)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27Cl2FN2O |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[[1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C19H27Cl2FN2O/c1-19(2,3)5-7-24-6-4-13(17(22)12-24)11-23-18(25)14-8-15(20)10-16(21)9-14/h8-10,13,17H,4-7,11-12H2,1-3H3,(H,23,25) |
InChI Key |
HQZBFDAIHIKVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCN1CCC(C(C1)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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